molecular formula C14H15N5O B2372557 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1428378-43-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2372557
CAS No.: 1428378-43-1
M. Wt: 269.308
InChI Key: TUMJVMLGKHKRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been associated with potent inhibition of ADP-induced platelet aggregation . Additionally, it has been linked to excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . Another study mentioned the use of Suzuki coupling reactions in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of a series of 1-H-pyrazole-3-carboxamide derivatives . The structure incorporates a pyrimidine-fused heterocycle at position 4 of the pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are intricate. The process involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . Other reactions include Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 251.29 g/mol . It has a clogP value of 2.3 , indicating its lipophilicity. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Anticancer Applications

Novel derivatives of pyrazolopyrimidines have been synthesized and evaluated for their anticancer activities. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016), (El-Sawy et al., 2013).

Anti-inflammatory and Antioxidant Activities

Research has also highlighted the anti-inflammatory and antioxidant properties of these compounds. They have shown moderate to good activity in inhibiting inflammatory responses and combating oxidative stress, underscoring their potential in treating diseases associated with inflammation and oxidative damage (Sribalan et al., 2016).

Antimicrobial Effects

Several studies have synthesized and tested pyrazolopyrimidine derivatives for their antimicrobial activity. These compounds exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents (Bondock et al., 2008), (Hafez et al., 2015).

Synthetic Applications

The versatility of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide and its derivatives extends to their use in synthetic chemistry. These compounds serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, offering a broad spectrum of biological activities and potential applications in material science and pharmaceutical development (Elattar & El‐Mekabaty, 2021).

Mechanism of Action

The compound has been associated with potent inhibition of ADP-induced platelet aggregation . It also exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . It is suggested that it mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways .

Future Directions

Future directions for the study of this compound could include further optimization to improve metabolic stability, as well as molecular modeling to understand the structural basis of the observed structure-activity relationship . The synthesis of such hybrid compounds and their use as ligands for the subsequent synthesis of transition metal coordination compounds is also promising .

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMJVMLGKHKRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.